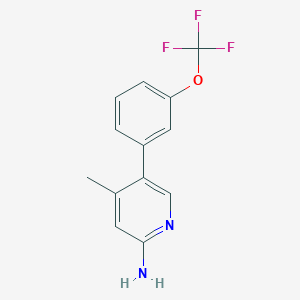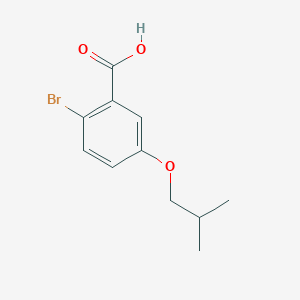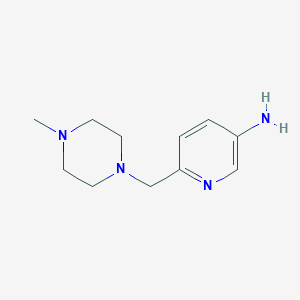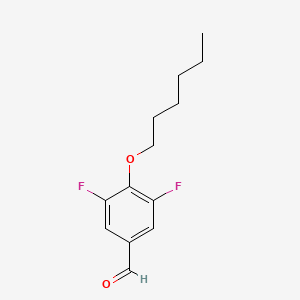![molecular formula C14H11F4N B7941562 (2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B7941562.png)
(2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine: is an organic compound that features a biphenyl structure with fluorine and trifluoromethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by photoredox catalysts under visible light irradiation, which allows for the selective introduction of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox catalysis or other advanced synthetic techniques that ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Photoredox Catalysts: For trifluoromethylation, catalysts like [Ru(bpy)3]2+ or Ir(ppy)3 are commonly used under visible light.
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or sodium borohydride are effective.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluorine and trifluoromethyl groups on chemical reactivity and stability .
Biology and Medicine: This compound has potential applications in drug discovery and development. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Researchers are exploring its use in designing new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used in the production of advanced materials, such as polymers and coatings. Its unique properties can improve the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- (2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol
Uniqueness: (2-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is unique due to its specific substitution pattern on the biphenyl scaffold. The combination of fluorine and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Eigenschaften
IUPAC Name |
[3-fluoro-4-[3-(trifluoromethyl)phenyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-13-6-9(8-19)4-5-12(13)10-2-1-3-11(7-10)14(16,17)18/h1-7H,8,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGPXHISJQOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde](/img/structure/B7941511.png)







